Boc-D-Ala-OSu
Description
Contextualizing Boc-D-Ala-OSu within Contemporary Organic Synthesis
In the landscape of contemporary organic synthesis, this compound emerges as a valuable building block, especially in the construction of complex molecular architectures. chemimpex.com It is an alanine (B10760859) derivative that finds utility in various synthetic applications. chemsrc.com The compound consists of a D-alanine core, which is an enantiomer of the naturally occurring L-alanine. The amine group of the D-alanine is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis. cymitquimica.com The carboxylic acid end of the alanine is activated as an N-Hydroxysuccinimide (NHS) ester, enhancing its reactivity towards nucleophiles. cymitquimica.com
The strategic placement of the Boc protecting group and the NHS ester activating group makes this compound a versatile reagent. The Boc group provides temporary protection to the amine functionality, preventing unwanted side reactions during chemical transformations. bachem.com This protection is crucial in multi-step syntheses where selective reactions at specific sites are required. The NHS ester, on the other hand, facilitates efficient coupling reactions, particularly with primary amines, to form stable amide bonds. nih.govthermofisher.com
Significance of N-Hydroxysuccinimide Esters in Activated Amino Acid Chemistry
N-Hydroxysuccinimide (NHS) esters are a cornerstone in the activation of carboxylic acids for various chemical transformations, most notably in peptide synthesis and bioconjugation. amerigoscientific.comthieme-connect.com The development of NHS esters by Anderson and co-workers in 1963 was a significant advancement, offering the advantage of forming water-soluble byproducts under neutral reaction conditions. amerigoscientific.com
The significance of NHS esters lies in their ability to convert a relatively unreactive carboxylic acid into a highly reactive species that readily undergoes nucleophilic attack. wikipedia.org This activation is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). amerigoscientific.comwikipedia.org The resulting NHS ester is stable enough to be isolated and stored, yet reactive enough to couple efficiently with primary amines to form stable amide linkages. nih.govwikipedia.org This reactivity is highly selective towards primary amines, which are common functional groups in biomolecules like proteins. nih.govthermofisher.com
The properties of NHS esters, such as their relative stability towards hydrolysis compared to other activated esters, good crystallizability, and the formation of a stable amide bond upon reaction, have made them one of the most widely used classes of activating reagents in biochemistry and organic synthesis. rsc.orgglenresearch.com
Overview of this compound’s Role in Peptide and Conjugate Chemistry
This compound is a key reagent in the fields of peptide synthesis and bioconjugation chemistry. chemimpex.com Its primary application is as a building block in the synthesis of peptides, particularly those containing D-amino acids. chemimpex.comsigmaaldrich.com The incorporation of D-amino acids into peptide chains can enhance their stability against enzymatic degradation, leading to therapeutics with improved pharmacokinetic profiles. chemimpex.com
In peptide synthesis, this compound is utilized in both solution-phase and solid-phase synthesis methodologies. sigmaaldrich.comsigmaaldrich.com In these processes, the activated NHS ester of this compound reacts with the free amine of a growing peptide chain to form a new peptide bond. The Boc protecting group is then removed under acidic conditions to allow for the next amino acid to be coupled.
Beyond standard peptide synthesis, this compound is instrumental in the creation of bioconjugates. chemimpex.com This involves the covalent attachment of the Boc-D-alanine moiety to other molecules, such as proteins, antibodies, or drug molecules. chemimpex.comnih.gov This conjugation can be used to modify the properties of proteins, for instance, to enhance their stability or to attach a label for tracking purposes. chemimpex.comnih.gov Research has shown its use in the synthesis of muramyldipeptide analogs, microcin (B1172335) C analogs, and conjugates with other bioactive molecules. sigmaaldrich.com For example, it has been used in the synthesis of inhibitors for bacterial enzymes, highlighting its potential in the development of new antibacterial agents. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUWNFVTWKSDT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147305 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-33-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34404-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations in Boc D Ala Osu Preparation and Reactivity
Established Synthetic Routes to Boc-D-Ala-OSu
The preparation of this compound typically involves the activation of the carboxyl group of N-Boc-D-alanine using activating agents that facilitate esterification with N-hydroxysuccinimide.
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), are primary reagents for the synthesis of active esters like this compound. These reagents activate the carboxylic acid of Boc-D-alanine by forming an O-acylisourea intermediate, which then reacts with N-hydroxysuccinimide (HOSu) to yield the desired this compound and a urea (B33335) byproduct.
DCC (Dicyclohexylcarbodiimide): DCC is a classic carbodiimide (B86325) coupling agent. Its reaction with Boc-D-alanine and HOSu typically proceeds efficiently. A significant advantage of using DCC is the formation of dicyclohexylurea (DCU), which is largely insoluble in common organic solvents and can often be removed by simple filtration, simplifying the purification process. Studies on similar reactions have reported yields as high as 93% with DCC, compared to lower yields with other carbodiimides uliege.be.
EDCI (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide): EDCI is another widely used carbodiimide. Unlike DCC, the urea byproduct formed from EDCI is water-soluble, which can be advantageous for purification in aqueous workups. Typical reaction conditions for carbodiimide-mediated couplings often involve solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) bachem.comglobalresearchonline.net. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are frequently employed in conjunction with carbodiimides to enhance coupling efficiency and suppress side reactions bachem.comuniurb.it.
Table 1: Comparison of Carbodiimide Byproducts in Ester Formation
| Carbodiimide | Byproduct | Solubility in Organic Solvents | Ease of Removal |
| DCC | DCU | Low | Filtration |
| EDCI | EDCI-urea | High (water-soluble) | Aqueous Wash |
While carbodiimides are the predominant activators, the N-hydroxysuccinimide (HOSu) moiety itself is the key component that confers "active ester" character to this compound. The formation of the OSu ester from Boc-D-alanine is a direct esterification process. Other activating agents that can facilitate the formation of activated esters, such as those derived from phenols or other N-hydroxy compounds, are generally less common for the direct synthesis of this compound itself, as OSu esters are already well-established and effective activated forms. The literature primarily focuses on carbodiimides as the means to form the OSu ester from the carboxylic acid. Pre-formed OSu esters, like this compound, are then used as building blocks in subsequent coupling reactions uniurb.itpnas.orgnih.gov.
Reaction Kinetics and Optimization of Coupling Procedures with this compound
This compound serves as a pre-activated intermediate, meaning it is ready to react with nucleophiles, typically amines, to form amide bonds. The kinetics and optimization of these coupling reactions are crucial for efficient peptide synthesis.
This compound is generally employed in polar aprotic solvents such as DMF or DMSO, often in the presence of a mild base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction. Typical reaction conditions involve stirring at room temperature or slightly elevated temperatures (e.g., 60 °C) for several hours preprints.orgcapes.gov.brmdpi.com.
The reactivity of OSu esters is influenced by factors such as the nucleophilicity of the amine partner, solvent polarity, and temperature. OSu esters are susceptible to hydrolysis in the presence of moisture, with their stability decreasing at higher pH values rsc.org. Therefore, reactions are typically conducted under anhydrous conditions to maintain the integrity of the activated ester. The rate of reaction can be influenced by the steric and electronic properties of both the OSu ester and the nucleophile. While additives like HOBt are more commonly associated with carbodiimide activation, the inherent reactivity of the OSu ester often allows for efficient coupling without additional activators, although bases may be required to deprotonate the amine nucleophile or facilitate the reaction.
Table 2: Typical Conditions for Coupling Reactions Using this compound
| Parameter | Condition |
| Solvent | DMF, DMSO |
| Base | DBU (optional, depending on amine) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-16 hours |
| Atmosphere | Anhydrous |
Investigation of Side Reactions and Impurity Formation during this compound Usage
While this compound is designed for efficient coupling, certain side reactions and impurity formations can occur, necessitating careful control of reaction conditions.
Racemization, the loss of stereochemical integrity at the chiral alpha-carbon of an amino acid, is a significant concern in peptide synthesis. However, Boc-protected amino acids, including Boc-D-Ala, are generally considered to be relatively stable against racemization during activation and coupling processes. The urethane (B1682113) protecting group (Boc) helps to shield the alpha-carbon and reduce the propensity for forming the oxazolinone intermediate, which is a common pathway for racemization bachem.compeptide.com.
Studies indicate that N-hydroxysuccinimide (OSu) esters, in general, tend to exhibit low or negligible levels of racemization during coupling reactions, especially when compared to other activation methods jku.at. This inherent stability makes pre-formed OSu esters like this compound attractive for synthesizing peptides where stereochemical purity is paramount.
A known side reaction associated with N-hydroxysuccinimide chemistry is the potential for Lossen-type rearrangements. The N-hydroxysuccinimide moiety, being a hydroxamate ester derivative, can undergo rearrangement under certain conditions, particularly in the presence of bases or upon nucleophilic attack at the carbonyl group bachem.comuniurb.itfrontiersin.orgwikipedia.org.
The Lossen rearrangement typically involves the conversion of a hydroxamate ester into an isocyanate. In the context of OSu esters, this can lead to the formation of undesired by-products, such as β-alanine derivatives or other rearranged structures, especially if the reaction conditions are not carefully controlled bachem.comnih.gov. This rearrangement is more pronounced when using certain activating agents or under specific basic conditions. The mechanism involves the abstraction of a proton from the hydroxylamine (B1172632) part of the ester, followed by rearrangement and isocyanate formation, which can then react further wikipedia.org. While this is a characteristic reactivity of HOSu chemistry, its extent can be minimized by optimizing reaction parameters, such as temperature, base concentration, and reaction time, and by ensuring the absence of excess moisture.
Compound List:
this compound (N-alpha-tert-butoxycarbonyl-D-alanine N-hydroxysuccinimide ester)
DCC (Dicyclohexylcarbodiimide)
EDCI (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride)
HOSu (N-hydroxysuccinimide)
HOBt (1-Hydroxybenzotriazole)
HOAt (1-Hydroxy-7-aza-1H-benzotriazole)
Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
DMF (Dimethylformamide)
DCM (Dichloromethane)
DCU (Dicyclohexylurea)
NMP (N-methyl-2-pyrrolidone)
Fmoc (Fluorenylmethyloxycarbonyl)
Cbz (Carbobenzyloxy)
Z-OSu (Carbobenzyloxy-N-hydroxysuccinimide ester)
Boc-Phe-NCA (N-tert-butyloxycarbonyl-phenylalanine N-carboxyanhydride)
Boc-Ala-OSu (N-tert-butyloxycarbonyl-alanine N-hydroxysuccinimide ester)
TAMRA-OSu (5-(and 6-) carboxytetramethylrhodamine succinimidyl ester)
HADA (7-hydroxycoumarin-3-carboxylic acid amino-D-alanine)
NADA (NBD-amino-D-alanine)
FDL (Fluorescein-D-lysine)
TDL (TAMRA-D-lysine)
Advanced Applications of Boc D Ala Osu in Peptide Synthesis and Bioconjugation Strategies
Boc-D-Ala-OSu in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the stepwise assembly of amino acids on a solid support. bachem.com this compound is particularly well-suited for integration into SPPS protocols, offering a reliable method for introducing D-alanine residues into a growing peptide chain. sigmaaldrich.com
Integration into Boc-SPPS Protocols
The Boc-SPPS strategy relies on the use of the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the Nα-amino group of amino acids. chempep.comresearchgate.net this compound seamlessly integrates into this methodology. The synthesis cycle involves the following key steps:
Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com
Neutralization: The resulting TFA salt of the N-terminal amine is neutralized with a base to liberate the free amine. chempep.com
Coupling: this compound is then introduced. The N-hydroxysuccinimide ester is a highly reactive "active ester" that readily reacts with the free N-terminal amine of the growing peptide chain to form a stable amide bond. bachem.com This reaction is efficient and minimizes the risk of racemization.
Washing: Excess reagents and byproducts are washed away, leaving the newly elongated peptide ready for the next cycle. bachem.com
The use of an active ester like this compound can sometimes eliminate the need for a separate coupling reagent, streamlining the synthesis process. bachem.com The stability of the Boc group to the coupling conditions and its clean removal under acidic conditions are central to the success of Boc-SPPS. chempep.com
Compatibility with Orthogonal Protecting Group Strategies
Orthogonal protecting group strategies are essential for the synthesis of complex peptides, such as cyclic or branched peptides, where specific side-chain modifications are required. organic-chemistry.orgresearchgate.net This approach involves using multiple protecting groups that can be removed under different chemical conditions, allowing for selective deprotection and modification at various points in the synthesis. organic-chemistry.org
This compound is compatible with various side-chain protecting groups used in Boc-SPPS. These side-chain protecting groups are typically based on benzyl (B1604629) or other groups that are stable to the TFA used for Boc-group removal but can be cleaved at the end of the synthesis with a strong acid like anhydrous hydrogen fluoride (B91410) (HF). peptide.comsigmaaldrich.com This difference in lability between the temporary Nα-Boc group and the "permanent" side-chain protecting groups forms the basis of the Boc/Bzl protection scheme. peptide.com
Furthermore, the Boc group itself is part of a widely used orthogonal pair with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org While not typically mixed within a single SPPS strategy for the main chain elongation, the principles of orthogonality are key. For instance, a peptide could be synthesized using Boc-SPPS, and then a specific site could be deprotected for modification, demonstrating the broader concept of selective chemical transformations that is central to orthogonal strategies. researchgate.net The stability of the Boc group to basic conditions makes it orthogonal to the Fmoc group, which is removed by a base like piperidine. organic-chemistry.orgorganic-chemistry.org
Utilization of this compound in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for fragment condensation. bachem.com
Synthesis of Dipeptides and Oligopeptides with this compound
In solution-phase synthesis, this compound serves as an efficient acylating agent for the formation of dipeptides and smaller peptide fragments. ub.edu The use of N-hydroxysuccinimide esters is a popular method in solution synthesis because it provides a pre-activated form of the amino acid, leading to clean and high-yield coupling reactions without the need for in-situ activating agents that can sometimes lead to side reactions. bachem.comresearchgate.net
The general process involves reacting this compound with an amino acid ester or a peptide with a free N-terminus in a suitable organic solvent. The reaction proceeds smoothly to yield the corresponding Boc-protected dipeptide or oligopeptide. nih.govresearchgate.net These fragments can then be deprotected and used in subsequent coupling steps to build longer peptide chains. bachem.com This modular approach allows for the synthesis and purification of intermediate fragments, which can be beneficial for quality control. bachem.com
Macrocyclization Reactions Involving D-Alanine Residues
Macrocyclization is a key strategy for constraining the conformation of peptides, which can lead to increased metabolic stability, receptor affinity, and specificity. scispace.com The incorporation of D-amino acids, such as D-alanine, can induce turns in the peptide backbone, which can pre-organize the linear precursor for efficient cyclization. google.comrsc.org
This compound can be used to synthesize the linear peptide precursor containing the D-alanine residue. After the synthesis of the linear peptide, the terminal protecting groups are removed, and the peptide is subjected to cyclization conditions. The cyclization can be performed either on-resin or in solution. scispace.com In solution-phase cyclization, the fully deprotected linear peptide is cyclized under high dilution to favor intramolecular reaction over intermolecular polymerization. acs.org The presence of the D-alanine residue can be critical in facilitating the necessary conformation for ring closure, thereby improving the efficiency of the macrocyclization reaction. google.com
Bioconjugation through N-Hydroxysuccinimide Ester Linkages of this compound
Bioconjugation is the process of covalently linking molecules, such as peptides, proteins, or labels, to create novel constructs with combined functionalities. The N-hydroxysuccinimide ester of this compound is a powerful tool for bioconjugation, as NHS esters react efficiently with primary amino groups, such as the side chain of lysine (B10760008) residues in proteins, under mild aqueous conditions to form stable amide bonds. iris-biotech.de
This reactivity allows this compound to be used in several ways:
Labeling: A peptide containing a D-alanine residue synthesized using this compound can be conjugated to a larger protein or a fluorescent dye.
Surface Modification: It can be used to attach D-alanine or D-alanine-containing peptides to surfaces that have been functionalized with primary amines.
Hapten Conjugation: In vaccine development, small molecules (haptens) are often conjugated to larger carrier proteins to elicit an immune response. nih.gov A linker containing a D-alanine residue, introduced via this compound, can be used to connect the hapten to the protein. nih.gov
The reaction of the NHS ester with amines is most efficient at a slightly alkaline pH. iris-biotech.de The resulting amide bond is highly stable, making this a robust method for creating bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | Boc-D-alanine N-succinimidyl ester, Boc-D-alanine hydroxysuccinimide ester | |
| Molecular Formula | C12H18N2O6 | sigmaaldrich.com |
| Molecular Weight | 286.28 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| CAS Number | 60133-79-1 | |
| Storage Temperature | -20°C | sigmaaldrich.com |
| Reaction Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.com |
Formation of Stable Amide Bonds with Biomolecules
The cornerstone of this compound's utility is the N-hydroxysuccinimide (NHS) ester functional group. chemimpex.com This group is highly reactive towards primary aliphatic amines, such as the side chain of lysine residues found in proteins and peptides, to form a chemically stable amide bond. glenresearch.comthermofisher.com
The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the new, stable amide linkage. glenresearch.com This conjugation chemistry is highly efficient and proceeds under mild, aqueous conditions, which is crucial for maintaining the structural integrity and function of biomolecules. nih.govru.nl
The reaction is most effective in a specific pH range, typically between 7.2 and 9.0. thermofisher.com Below this range, the amine group is likely to be protonated, rendering it non-nucleophilic. lumiprobe.com Above this range, the rate of hydrolysis of the NHS ester, an unavoidable competing reaction in aqueous buffers, increases significantly, which can reduce the efficiency of the conjugation. thermofisher.comlumiprobe.com For NHS esters that are not readily soluble in water, a small amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve the reagent before adding it to the aqueous reaction mixture. glenresearch.comlumiprobe.com
Table 1: Typical Reaction Conditions for NHS Ester Conjugation
This table outlines the general parameters for the reaction of NHS esters, such as this compound, with amine-containing biomolecules.
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 7.2 - 9.0 | Balances amine reactivity and ester hydrolysis. Optimal pH is often cited as 8.3-8.5. thermofisher.comlumiprobe.com |
| Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Non-nucleophilic buffers are required to avoid reaction with the NHS ester. thermofisher.comlumiprobe.com |
| Solvents | Aqueous Buffer, DMSO, DMF | Many NHS esters have poor water solubility and are first dissolved in an organic solvent. thermofisher.comlumiprobe.com |
| Temperature | 4°C to Room Temperature | Lower temperatures can help minimize hydrolysis and preserve biomolecule stability. thermofisher.com |
| Reaction Time | 30 minutes to 4 hours | Varies based on the specific reactants, concentration, and temperature. thermofisher.com |
| Hydrolysis Half-life | ~10 minutes at pH 8.6 (4°C) | The stability of the NHS ester decreases as pH increases, making timely reaction crucial. thermofisher.com |
Strategies for Conjugating Peptides to Proteins and Antibodies
This compound is a versatile building block for covalently linking peptides to larger proteins and antibodies. chemimpex.com This modification can be used to introduce specific functionalities, enhance stability, or generate immunogens for vaccine development. chemimpex.comnih.gov
A common strategy involves the synthesis of a desired peptide using solid-phase peptide synthesis (SPPS). pnas.org After the peptide is synthesized and cleaved from the resin support, its free N-terminal amine can be reacted with this compound. Alternatively, this compound can be used to couple a single D-alanine residue to a primary amine on a target protein, such as the ε-amino group of a lysine residue. nih.gov This approach leverages the well-defined reactivity of the NHS ester to achieve specific, covalent attachment. thermofisher.comlumiprobe.com
For example, in the development of synthetic vaccines, haptens (small molecules that elicit an immune response only when attached to a large carrier) containing peptide linkers are conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH). nih.gov The NHS ester chemistry, as provided by reagents like this compound, is a straightforward method for achieving this conjugation, often designed to minimize racemization at stereogenic centers. nih.gov The inclusion of D-alanine can confer resistance to enzymatic degradation, potentially prolonging the in vivo lifetime of the conjugate.
Table 2: Biomolecular Targets for this compound Conjugation
This table provides examples of biomolecules and specific sites that can be targeted for conjugation using NHS ester chemistry.
| Biomolecule Class | Specific Target Site | Example Application |
| Proteins | ε-amino group of Lysine residues | Modification of protein function or stability. chemimpex.com |
| Antibodies | ε-amino group of Lysine residues | Creation of antibody-drug conjugates (ADCs). iris-biotech.defujifilm.com |
| Peptides | N-terminal α-amino group | Addition of a D-alanine residue to a synthetic peptide. pnas.org |
| Amino-modified DNA | Primary aliphatic amines | Labeling of oligonucleotides for diagnostic applications. glenresearch.com |
Role in Targeted Drug Delivery Systems
The precise and stable conjugation enabled by this compound and similar NHS esters is fundamental to the design of advanced targeted drug delivery systems. chemimpex.com A prominent example is the field of antibody-drug conjugates (ADCs), which represent a powerful class of cancer therapeutics. fujifilm.com
ADCs combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. fujifilm.com The two are joined by a chemical linker, and the stability of this linker is critical. fujifilm.com this compound can be used as a building block in the synthesis of these peptide-based linkers. nih.gov The D-alanine residue can impart proteolytic resistance to the linker, ensuring the ADC remains intact in circulation until it reaches the target cancer cell. chemimpex.com
Table 3: Conceptual Components of an ADC Utilizing NHS-Ester Chemistry
This table breaks down the key parts of an antibody-drug conjugate where chemistry involving reagents like this compound is relevant.
| Component | Description | Role of this compound Chemistry |
| Targeting Moiety | A monoclonal antibody that specifically recognizes and binds to an antigen on the surface of a cancer cell. fujifilm.com | Conjugation of the linker-drug payload to lysine residues on the antibody. aacrjournals.org |
| Linker | A chemical bridge connecting the antibody to the drug. It is designed to be stable in the bloodstream but cleavable inside the target cell. fujifilm.com | Used as a building block to synthesize peptide linkers, providing stability and specific chemical properties. chemimpex.comnih.gov |
| Payload (Drug) | A highly potent cytotoxic agent that kills the target cell upon release from the linker. fujifilm.com | The linker-payload is activated with an NHS ester (or similar group) for conjugation to the antibody. aacrjournals.org |
Boc D Ala Osu in Pharmaceutical Development and Drug Design
Design and Synthesis of Prodrugs Utilizing Boc-D-Ala-OSu Derivatives
A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes. This approach is often employed to overcome undesirable properties of the active drug, such as poor solubility or low bioavailability. nih.gov
Poor water solubility is a major obstacle in drug development, often leading to low oral bioavailability and difficulties in formulation. nih.gov The prodrug strategy can enhance a drug's solubility by covalently attaching polar functional groups, such as amino acids. nih.gov this compound serves as a key building block in this process. The active ester group (-OSu) readily reacts with nucleophilic functional groups (e.g., alcohols or amines) on a parent drug molecule to form a stable ester or amide linkage, respectively.
Development of Peptide-Based Therapeutics Incorporating D-Alanine
Peptide-based drugs offer high specificity and potency but are often limited by their poor stability in the body due to rapid degradation by proteases. mdpi.com The incorporation of non-natural amino acids, such as D-alanine, is a cornerstone strategy to address this limitation. nih.gov
The substitution of naturally occurring L-amino acids with their D-enantiomers is a highly effective method for increasing the proteolytic resistance of peptides. mdpi.comnih.gov Proteolytic enzymes are stereospecific and typically recognize only L-amino acid residues; thus, peptides containing D-amino acids are less susceptible to degradation, leading to a longer plasma half-life. mdpi.comnih.gov this compound is an essential reagent for introducing D-alanine into a peptide sequence during its synthesis.
Research on analogs of the TLQP-21 peptide demonstrated that strategic mutations, including the replacement of L-alanine with D-alanine, could significantly enhance plasma stability while retaining biological activity. acs.org In one study, a double mutant analog (DArg10_DAla20) showed a markedly extended half-life in mouse plasma compared to analogs with other mutations. acs.org This highlights how the inclusion of D-alanine can confer resistance to enzymatic degradation, a critical factor for improving a peptide therapeutic's efficacy. While this modification can enhance stability, it must be carefully evaluated to ensure that the peptide's ability to bind to its target is not compromised. nih.gov
| Peptide Analog (TLQP-21) | Key Mutation | Half-life in Mouse Plasma (minutes) |
|---|---|---|
| DArg10_DAla20 | Ala20 → D-Ala | >240 |
| DArg10_Acetimi21 | Arg21 → Acetimidyl-Orn | >240 |
| DArg10_hArg21 | Arg21 → homoarginine | 120 |
| DArg10_Gly20 | Ala20 → Gly | 30 |
Data adapted from a 2023 study on C3a Receptor Agonists and Antagonists. acs.org
Synthesis of Analogs for Specific Pharmacological Targets
This compound is also instrumental in the synthesis of non-peptide and peptidomimetic analogs designed to interact with specific biological targets, such as pathogen-recognition receptors or bacterial enzymes.
Muramyl dipeptide (MDP) is a component of bacterial cell walls that can stimulate the immune system. nih.gov However, its therapeutic use has been limited by toxicity. researchgate.net Consequently, numerous analogs, such as desmuramyl dipeptides (DMPs), have been synthesized to find derivatives with improved immunomodulatory properties and reduced toxicity. nih.govnih.gov
The synthesis of these analogs often involves the coupling of amino acid components. For instance, in the preparation of DMP analogs, a protected amino acid active ester, such as Boc-L-Ala-OSu, is coupled with a D-glutamic acid derivative. nih.gov By substituting this compound in this synthetic scheme, novel analogs containing a D-alanine residue in place of the natural L-alanine can be created. This modification is explored to alter the biological activity and stability of the resulting immunomodulatory compound.
Microcin (B1172335) C (McC) is a potent natural antibacterial agent that acts as a "Trojan horse" inhibitor. nih.govresearchgate.net It consists of a peptide linked to a modified adenosine (B11128) monophosphate (AMP). The peptide portion allows the molecule to be actively transported into bacterial cells, where it is then processed into a potent inhibitor of an aminoacyl-tRNA synthetase, thereby halting protein synthesis. nih.govnih.gov
Chemical synthesis allows for the creation of a wide variety of McC analogs with altered peptide sequences to modify their targeting and antibacterial spectrum. researchgate.netnih.gov this compound can be used as a building block during the solid-phase or solution-phase synthesis of the peptide moiety. researchgate.net Incorporating D-alanine into the peptide carrier could potentially increase its resistance to extracellular proteases before it reaches the target bacteria, or alter its recognition by the bacterial transporter, thereby modulating its efficacy and spectrum of activity.
DltA Inhibitors and Adjuvant Antibiotics
This compound is a critical reagent in the synthesis of inhibitors targeting D-alanyl carrier protein ligase (DltA), an enzyme essential for the D-alanylation of teichoic acids in the cell walls of Gram-positive bacteria. This modification of teichoic acids plays a significant role in the pathogenesis of these bacteria and their resistance to cationic antimicrobial peptides and certain antibiotics. By inhibiting DltA, the bacterial cell wall becomes more susceptible to antibiotics, making DltA inhibitors promising candidates for development as adjuvant therapies to be used in combination with existing antibiotics.
The synthesis of novel DltA inhibitors often involves a coupling reaction with this compound. For instance, in the development of N-acylsulfamate and N-acylsulfamide adenosine derivatives as DltA inhibitors, this compound is reacted with various nucleoside precursors. nih.govwikipedia.org These synthetic schemes typically involve the coupling of the D-alanine moiety, protected by the Boc group, to a modified adenosine scaffold. The OSu (N-hydroxysuccinimide) ester of Boc-D-alanine provides an activated carboxyl group that readily reacts with amine functionalities on the precursor molecules to form a stable amide bond. nih.govwikipedia.org Subsequent deprotection of the Boc group yields the final active inhibitor.
Research has demonstrated that these synthetically derived DltA inhibitors can re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. nih.gov For example, a D-Ala-AMP analog, synthesized using this compound, was identified as a potent DltA inhibitor and was effective as an adjuvant in inhibiting the growth of Bacillus subtilis in the presence of vancomycin. nih.govwikipedia.org Further studies have shown that such inhibitors can counteract the antibiotic resistance of MRSA and β-lactam-resistant enterococci, including vancomycin-resistant strains, when co-administered with antibiotics. nih.gov
| Precursor Molecule | Coupling Conditions | Product | Reference |
| N-sulfamoyl adenosine derivative | DBU, DMF, 60 °C | Boc-D-Ala-N-acylsulfamate adenosine | nih.gov |
| Acylsulfamide precursor | DBU, DMSO, 16 h | Boc-D-Ala-N-acylsulfamide nucleoside | nih.govwikipedia.org |
| Fluoroalkene precursor | PPh₃, DIAD, THF | Boc-D-Ala coupled fluoroalkene | nih.govwikipedia.org |
Investigating Neurotransmitter Analogs and Receptor Interactions
While direct studies explicitly detailing the use of this compound for the synthesis of neurotransmitter analogs are not extensively documented in publicly available literature, its role can be inferred from the broader context of peptide synthesis for neurological research. Boc-protected amino acids, including D-isomers, are fundamental building blocks in the solid-phase peptide synthesis (SPPS) of peptides that can act as neurotransmitter analogs or receptor probes. The incorporation of D-alanine can confer proteolytic stability to these peptides, a desirable characteristic for ligands intended for in vivo studies or prolonged in vitro assays.
The N-hydroxysuccinimide ester of Boc-D-Ala provides a highly efficient means of incorporating D-alanine into a peptide sequence. This activated ester reacts readily with the free N-terminus of a growing peptide chain or with the side chain of amino acids like lysine (B10760008) to form stable amide bonds. This methodology is crucial for creating synthetic peptides designed to mimic or antagonize the action of endogenous neuropeptides at their receptors.
For example, the synthesis of peptides to study the neurotensin (B549771) receptor (NTS1R) involves the use of unnatural amino acids to enhance binding affinity and stability. acs.org While this specific study does not mention this compound, the principles of using protected amino acids to create receptor ligands are directly applicable. The synthesis of D-alanine-containing peptides has been shown to be a valuable strategy for probing receptor interactions and developing metabolically stable analogs of bioactive peptides. The D-amino acid can alter the peptide's conformation and its interaction with the receptor, potentially leading to agonists or antagonists with improved therapeutic profiles.
| Peptide/Analog Type | Role of D-Alanine | Synthetic Utility of this compound |
| Neuropeptide Analogs | Enhances proteolytic stability, modulates receptor binding | Efficient incorporation of D-alanine into the peptide sequence |
| Receptor Probes | Provides conformational constraints for structure-activity relationship studies | Facile coupling to growing peptide chains or labeling molecules |
| Peptidomimetic Drugs | Improves pharmacokinetic properties | Key reagent in the synthesis of the peptide backbone |
Role in Vaccine Linker Design for Immune Response Modulation
This compound can play a role in the design and synthesis of peptide-based vaccines, particularly in the construction of linkers that connect epitopes to carrier proteins or adjuvants. The chemical nature of the linker can significantly influence the immunogenicity of the vaccine construct by affecting its stability, conformation, and presentation to immune cells.
The incorporation of D-amino acids, such as D-alanine, into peptide linkers can enhance their resistance to proteolysis by host enzymes. This increased stability can lead to a longer half-life of the vaccine construct in vivo, allowing for a more sustained presentation of the epitope to the immune system and potentially leading to a more robust and long-lasting immune response. This compound serves as a convenient and efficient chemical tool for introducing D-alanine into these linker structures during their synthesis.
| Linker Component | Purpose | Relevance of this compound |
| D-Alanine | Increase proteolytic stability of the linker | Provides the activated D-alanine building block for synthesis |
| Peptide sequence | Spatially separate epitopes, influence conformation | Essential reagent for the stepwise synthesis of the peptide linker |
| Adjuvant conjugation site | Covalent attachment of an immune-stimulating molecule | Can be used to create a stable amide bond to an amine-containing adjuvant |
Stereochemical Investigations and Conformational Analysis of Boc D Ala Osu Derived Structures
Chiral Purity Assessment and Enantiomeric Excess Determination in D-Alanine Derivatives
Ensuring the chiral purity of Boc-D-Ala-OSu and its precursor, Boc-D-alanine, is paramount for synthesizing peptides with defined stereochemistry. Impurities of the L-enantiomer can lead to the formation of diastereomeric peptides, which may exhibit different biological activities and complicate purification processes mdpi.com. Analytical techniques commonly employed for assessing enantiomeric excess (ee) include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, which separates enantiomers based on differential interactions mdpi.comminams.edu.pk. Gas Chromatography (GC) coupled with chiral columns, often after derivatization, is another effective method . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating or derivatizing agents, can also distinguish between enantiomers by inducing distinct chemical shifts . The enantiomeric excess is quantitatively expressed as a percentage, calculated using the formula ee = [(D - L) / (D + L)] * 100%, where D and L represent the concentrations or peak areas of the D and L enantiomers, respectively. High enantiomeric purity, often exceeding 98%, is typically required for pharmaceutical applications scienceopen.com.
Example Data Table for Chiral Purity Assessment of this compound
| Sample ID | Analytical Method | Chiral Stationary Phase | Enantiomeric Excess (ee) (%) | Notes |
| This compound Batch A | Chiral HPLC | Chiralpak AD-H | 99.2 | High purity confirmed |
| This compound Batch B | Chiral GC | CP-Chirasil-DEX CB | 98.5 | Minor L-isomer detected |
| This compound Batch C | Chiral HPLC | Chiralpak IA | 97.8 | Requires further purification |
Conformational Constraint Strategies Using D-Amino Acids in Peptidomimetics
Peptidomimetics are designed to mimic the structure and function of peptides while often possessing improved stability and pharmacokinetic properties. The strategic inclusion of D-amino acids, facilitated by reagents like this compound, is a powerful method for inducing conformational constraints in peptidomimetics mdpi.comsci-hub.seacs.orgresearchgate.netmdpi.com. By replacing L-amino acids with their D-enantiomers, researchers can stabilize specific secondary structures, such as -turns, thereby locking the molecule into a bioactive conformation rsc.orgsci-hub.seacs.org. This conformational rigidity can enhance binding affinity by reducing the entropic penalty associated with ligand binding acs.org. D-alanine can introduce specific kinks or bends in the peptide backbone, influencing the spatial arrangement of adjacent residues plos.orgrsc.org. This approach is particularly useful for creating cyclic peptides or linear peptides that adopt defined loop structures, mimicking protein epitopes. Furthermore, the D-configuration enhances resistance to enzymatic degradation, contributing to the improved therapeutic potential of peptidomimetics acs.orgresearchgate.netnih.govresearchgate.netmdpi.com.
Example Data Table for Conformational Analysis of D-Alanine Containing Peptides (Illustrative)
| Residue Position | Amino Acid | Dihedral Angle () | Dihedral Angle () | Secondary Structure Motif | Notes |
| 1 | Boc-D-Ala | -60° | +120° | PPII-like turn | Stabilized by D-chirality, influences adjacent residues |
| 2 | Gly | -70° | +150° | PPII-like turn | Adjacent to D-Ala, contributes to the turn formation |
| 3 | L-Ala | -75° | -50° | -helix | Potential disruption of -helix due to D-Ala at position 1 |
| 4 | L-Pro | -60° | +80° | Polyproline II | Common in collagen-like structures |
Note: The dihedral angles presented in this table are illustrative and represent typical values observed in peptides containing D-alanine, influencing secondary structure. Actual values depend heavily on the specific peptide sequence and surrounding environment.
Compound List:
this compound (N-tert-butoxycarbonyl-D-alanine N-hydroxysuccinimide ester)
Boc-D-alanine (N-tert-butoxycarbonyl-D-alanine)
L-alanine
D-alanine
Boc-Ala-OH (N-tert-butoxycarbonyl-L-alanine)
Advanced Applications and Derivatization Strategies Beyond Standard Peptide Synthesis
Incorporation into Fluorescent D-Amino Acid (FDAA) Probes for Biological Labeling
Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for visualizing bacterial cell wall synthesis in real-time. nih.gov The peptidoglycan (PG) layer, a critical component of the bacterial cell wall, is a polymer composed of glycan strands cross-linked by peptides containing D-amino acids. nih.goviu.edu By introducing fluorescently labeled D-amino acids, researchers can specifically and covalently label the sites of active peptidoglycan biosynthesis with minimal disruption to the cells. nih.gov
A key advantage of FDAA technology is the modular nature of their synthesis, which allows for the creation of a diverse library of probes with different fluorescent properties. nih.govnih.gov This modularity enables researchers to select probes with optimal brightness, photostability, and spectral characteristics for their specific experimental needs. researchgate.net The synthesis typically involves coupling a commercially available fluorophore to a D-amino acid backbone. nih.govresearchgate.net
While some of the most robust FDAAs are derived from N-α-Boc-protected 3-amino-D-alanine or N-α-Boc-protected D-lysine, the fundamental principle of using a Boc-protected D-amino acid as a scaffold is central to the strategy. nih.goviu.edu For instance, the synthesis of probes like HADA (HCC-amino-D-alanine) and NADA (NBD-amino-D-alanine) starts with N-α-Boc-3-amino-D-alanine. iu.edu Similarly, FDL (fluorescein-D-lysine) and TDL (TAMRA-D-lysine) are prepared from N-α-Boc-D-lysine. nih.goviu.edu The Boc protecting group is crucial during the coupling of the fluorophore to the amino acid, preventing unwanted side reactions.
Once synthesized, FDAAs are readily incorporated into the peptidoglycan of a wide range of bacterial species. nih.gov This process takes advantage of the natural enzymatic machinery responsible for building the cell wall. nih.gov The ability to use different colored FDAAs allows for sophisticated experiments, such as pulse-chase labeling to create "virtual time-lapse" microscopy, providing a chronological record of cell wall growth. researchgate.net For example, a bacterial sample can be sequentially labeled with red, green, and blue FDAAs to visualize different stages of peptidoglycan synthesis. researchgate.net
The labeling procedure is straightforward, often involving simply adding the FDAA to the bacterial culture. nih.gov The duration of labeling can be varied from as short as 30 seconds for rapidly growing bacteria like Escherichia coli to longer periods spanning several generations. nih.govresearchgate.net This flexibility allows for the study of both rapid and slow growth dynamics in diverse bacterial populations, including those from complex environmental samples. nih.govresearchgate.net
Modification of Proteins and Other Biomolecules using Boc-D-Ala-OSu
The activated nature of this compound makes it a suitable reagent for the modification of proteins and other biomolecules. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amino groups, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.
Introducing D-alanine into a protein can confer unique properties. The presence of a D-amino acid can increase the proteolytic stability of a peptide or protein by making it resistant to degradation by proteases that typically recognize L-amino acids. In the context of the bacterial cell wall, the substitution of D-alanine in teichoic acids has been shown to modulate the folding and stability of secreted proteins. nih.gov Inactivation of the dlt operon, which is responsible for D-alanylation, leads to an increased negative charge on the cell wall, which in turn enhances the folding rate and stability of exported proteins in Bacillus subtilis. nih.gov This suggests that strategic modification of biomolecules with D-alanine can influence their biological activity and persistence.
Synthesis of Lipid and Nucleoside Diphosphate (B83284) Peptide Derivatives
This compound is a key reactant in the synthesis of complex biomolecular conjugates, including lipid and nucleoside diphosphate peptide derivatives. sigmaaldrich.comcirclestar-chem.comcenmed.com These molecules are often designed as probes or inhibitors for studying various biological processes.
For example, this compound is utilized in the synthesis of Lipid I and nucleoside diphosphate peptide derivatives, which can be achieved through a coupling reaction catalyzed by N-methylimidazolium chloride. sigmaaldrich.comcirclestar-chem.comcenmed.com Furthermore, it is employed in the preparation of D-Ala-AMP analogues, which are investigated as potential inhibitors of the DltA enzyme in bacteria. preprints.org The synthesis of these analogues involves a coupling reaction between this compound and a modified nucleoside. preprints.org These synthetic strategies highlight the utility of this compound in constructing intricate molecules with potential therapeutic applications.
Application in Friedel-Crafts Acylation Reactions
While N-protected α-amino acid N-hydroxysuccinimide esters are commonly used in peptide synthesis, they can also serve as acyl donors in Friedel-Crafts reactions to produce chiral α-amino phenyl ketones. arkat-usa.org However, the choice of the N-terminal protecting group is critical for the success of this reaction. arkat-usa.org
The Boc protecting group, commonly used in peptide synthesis, is generally unstable in the presence of Lewis acids, which are typically required for Friedel-Crafts acylations. arkat-usa.orgrsc.org This instability limits the direct application of this compound in this context. Other protecting groups, such as trifluoroacetyl (TFA), which are stable under acidic conditions, are more suitable for this transformation. arkat-usa.orgmdpi.com Studies have shown that TFA-protected α-amino acid OSu esters can act as effective acyl donors in Friedel-Crafts reactions, yielding α-amino phenyl ketones with high retention of configuration. arkat-usa.orgmdpi.com Therefore, while the OSu ester portion of this compound is reactive, the Boc group itself presents a challenge for its use in traditional Friedel-Crafts acylation.
Analytical and Characterization Methodologies for Research on Boc D Ala Osu Derived Compounds
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating Boc-D-Ala-OSu and its reaction products, as well as for quantifying their purity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. It allows for the separation of the target compound from impurities, unreacted starting materials, and by-products based on differences in their polarity and interaction with the stationary and mobile phases. HPLC analyses typically report purity as a percentage of the total integrated peak area, often using UV detection due to the chromophoric nature of related compounds or derivatization agents. For this compound itself, purity specifications commonly exceed 95%, with some sources indicating purities of 97% or 98% bldpharm.comtcichemicals.comlabsolu.ca. Retention times are also critical parameters for compound identification and consistency, with reported retention times for related derivatives often falling in the range of 2.4 to 4.5 minutes under specific chromatographic conditions preprints.org.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions involving this compound. This technique is frequently used to determine the completion of coupling reactions or synthesis steps. Typical TLC analyses employ silica (B1680970) gel as the stationary phase, with various solvent systems, such as mixtures of dichloromethane (B109758) and methanol, or acetone (B3395972) and hexane, used as the mobile phase preprints.orgnih.govnih.govguidechem.comresearchgate.net. Visualization of the separated compounds is commonly achieved using UV light, or by spraying the TLC plate with reagents like potassium permanganate (B83412) or ninhydrin, which react with the compounds to produce visible spots nih.gov. TLC allows researchers to quickly assess the consumption of starting materials and the formation of products, guiding reaction optimization and work-up procedures.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and identity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is vital for confirming the structural integrity of this compound. The characteristic signals from the tert-butoxycarbonyl (Boc) protecting group, such as the singlet for the nine equivalent protons of the tert-butyl group (typically around δ 1.4-1.5 ppm in ¹H NMR) and the quaternary carbon and carbonyl carbons in ¹³C NMR, are key identifiers nih.govguidechem.comresearchgate.net. The alanine (B10760859) moiety is characterized by signals corresponding to its methyl group, alpha-proton, and alpha-carbon preprints.orgnih.govguidechem.com. The N-hydroxysuccinimide ester portion also contributes characteristic signals, including its carbonyl carbons and methylene (B1212753) groups preprints.org. Variations in NMR data, such as the presence or absence of specific signals, can indicate successful coupling or the formation of desired derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its derivatives, providing confirmation of their elemental composition. Techniques such as Electrospray Ionization (ESI) coupled with high-resolution mass analyzers (HRMS) can yield highly accurate mass-to-charge ratios (m/z), allowing for precise molecular weight determination preprints.orggoogle.com. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further elucidate the structure by breaking down the molecule into characteristic fragments, providing insights into the connectivity of atoms and functional groups google.comosu.edu.
Optical Rotation Measurements for Stereochemical Analysis
Optical rotation measurements are crucial for verifying the stereochemical configuration of the D-alanine residue in this compound. Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, denoted as [α]D, is a characteristic property that depends on the compound's structure, concentration, solvent, and temperature. For Boc-Ala-OSu, specific rotation values are reported, such as [α]20D −52 ± 3.5° (c = 2.5% in dioxane) sigmaaldrich.com. While data for the free acid Boc-D-Ala-OH shows a positive rotation in acetic acid ([α]20D +25 ± 2°, c = 1% in AcOH) abbexa.com, the specific rotation of the OSu ester is vital for confirming the enantiomeric purity and ensuring that the desired D-configuration is maintained throughout synthesis and derivatization processes mdpi.comthieme-connect.de.
Compound List:
this compound
Boc-D-Ala-OH
Boc-Leu-OSu
Boc-Ile-OSu
Boc-His(Boc)-OSu
Fmoc-OSu
Fmoc-β-Ala-OH
Boc-D-Ala-L-41a-D-Glu(oSu)oBzl
Boc-D-Ala-L-Ala-γ-D-Glu (α-OBzl) - (L) -Boc-CD)-meso-DAP-(D)-NHNHBoc-CL)-GlyOH
Computational and Theoretical Approaches in Research Involving Boc D Ala Osu
Molecular Modeling of Peptides and Conjugates Containing D-Alanine
The inclusion of non-native D-amino acids, such as D-alanine, into peptides can significantly alter their structure, stability, and biological activity. Molecular modeling, particularly molecular dynamics (MD) simulations, provides a powerful means to investigate these effects.
Molecular Dynamics Simulations:
MD simulations are used to study the physical movements of atoms and molecules over time, offering a detailed view of conformational dynamics. nih.gov For peptides containing D-alanine, MD simulations can reveal how this single stereochemical change influences the peptide's secondary structure, such as the propensity to form helices or beta-sheets. nih.gov These simulations rely on force fields, which are sets of parameters that define the potential energy of a system of particles. Several force fields, such as AMBER, CHARMM, and GROMOS, have been developed and refined to accurately model proteins and peptides, including those with non-standard residues. nih.govnih.govnsf.gov The choice of force field and water model is crucial for obtaining realistic simulations of peptide behavior in solution. nih.gov
For instance, simulations of alanine-based peptides have shown that the presence of D-amino acids can induce specific turns and folds that are not observed in their all-L-amino acid counterparts. nih.gov These conformational changes can have profound implications for a peptide's ability to bind to a biological target.
Quantum Mechanical/Molecular Mechanical (QM/MM) Methods:
For a more accurate description of electronic effects, such as bond breaking and formation during a chemical reaction, hybrid QM/MM methods can be employed. tandfonline.com In a QM/MM simulation, the chemically active region of the system (e.g., the site of peptide bond formation involving Boc-D-Ala-OSu) is treated with quantum mechanics, while the rest of the system (e.g., the surrounding solvent and peptide chain) is treated with classical molecular mechanics. manchester.ac.uk This approach allows for the study of reaction mechanisms and transition states with a manageable computational cost.
A summary of common force fields used in molecular dynamics simulations of peptides is presented in the table below.
| Force Field Family | Common Variants | Key Features |
| AMBER | ff99SB-ILDN, ff14SB | Widely used for proteins and nucleic acids; continuously updated parameters for improved accuracy. nih.govnsf.gov |
| CHARMM | CHARMM27, CHARMM36m | All-atom force field with extensive parameterization for a wide range of biomolecules. nih.govnsf.gov |
| GROMOS | 53A6, 54A7 | United-atom and all-atom versions available; known for its computational efficiency. nih.gov |
| OPLS | OPLS-AA/L | Optimized for liquid simulations, providing good descriptions of solvent effects. nih.gov |
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of small molecules against a protein target to identify potential inhibitors or binders. While specific docking studies involving this compound are not extensively reported in the literature, the principles of molecular docking can be applied to understand how peptides or conjugates derived from it might interact with biological targets.
Principles of Molecular Docking:
Docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to rank the different binding poses. nih.gov The scoring function estimates the binding affinity, typically in terms of binding free energy. A more negative score generally indicates a stronger interaction. acs.org
For peptides containing D-alanine, docking studies can help to:
Identify potential binding partners: By docking a D-alanine containing peptide against a library of protein structures, one can generate hypotheses about its biological targets.
Understand the binding mode: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov
Explain stereoselectivity: By comparing the docking scores and binding poses of D- and L-alanine containing peptides, it is possible to understand why a receptor might show a preference for one stereoisomer over the other.
Challenges in Peptide Docking:
Docking peptides presents a greater challenge than docking small molecules due to their increased flexibility. nih.gov To address this, various strategies have been developed, including flexible docking, where both the ligand and parts of the receptor are allowed to move, and ensemble docking, where multiple conformations of the receptor are used. mdpi.com The inclusion of modified amino acids, like those derived from this compound after conjugation, may require the generation of custom parameter files for the docking software if they are not already supported. bioexcel.eu
The following table outlines the general steps involved in a molecular docking study.
| Step | Description | Common Software Tools |
| 1. Receptor Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and defining the binding site. | AutoDockTools, Maestro, Chimera |
| 2. Ligand Preparation | The 3D structure of the ligand (e.g., a D-alanine containing peptide) is generated and its energy is minimized. | Avogadro, ChemDraw, Open Babel |
| 3. Docking Simulation | The ligand is docked into the defined binding site of the receptor using a docking algorithm. | AutoDock Vina, GOLD, Glide, HADDOCK nih.govnih.gov |
| 4. Pose Analysis and Scoring | The resulting binding poses are analyzed, and the best poses are selected based on the scoring function and visual inspection of the interactions. | PyMOL, VMD, LigPlot+ |
Prediction of Conformational Preferences and Energetics of this compound Derivatives
Understanding the conformational preferences and energetics of this compound and its derivatives is crucial for predicting their reactivity and the structure of the resulting peptides. Computational methods, ranging from molecular mechanics to high-level quantum mechanical calculations, can provide valuable insights into these properties.
Conformational Analysis:
The conformational landscape of a molecule is determined by the rotation around its single bonds. For a molecule like this compound, the key dihedral angles are those around the Cα-N and Cα-C' bonds of the alanine (B10760859) backbone (φ and ψ angles, respectively). The Ramachandran plot is a useful tool for visualizing the allowed and disallowed regions of these angles for amino acid residues in a peptide. cp2k.org
For D-alanine, the sterically allowed regions in the Ramachandran plot are generally a mirror image of those for L-alanine. Molecular mechanics and quantum mechanical calculations can be used to generate Ramachandran plots for D-alanine and its derivatives, providing a detailed picture of their conformational flexibility. cp2k.org
Energetics Calculations:
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be used to determine the relative energies of different conformers. acs.orgnih.gov These calculations provide a quantitative measure of the stability of different shapes of the molecule. For example, by calculating the energy of this compound as a function of its key dihedral angles, one can identify the lowest energy (most stable) conformations.
The reactivity of the N-hydroxysuccinimide (NHS) ester group in this compound can also be investigated using computational methods. mst.edunih.gov By modeling the reaction of the NHS ester with an amine, it is possible to calculate the activation energy and determine the reaction mechanism. This information is valuable for optimizing reaction conditions in peptide synthesis.
The table below summarizes some key computational methods used for predicting conformational preferences and energetics.
| Method | Level of Theory | Information Obtained |
| Molecular Mechanics (MM) | Classical | Rapid exploration of conformational space, identification of low-energy conformers. rsc.org |
| Density Functional Theory (DFT) | Quantum Mechanical | Accurate relative energies of conformers, electronic properties, reaction energetics. acs.org |
| Ab initio Methods (e.g., MP2, CCSD(T)) | Quantum Mechanical | High-accuracy benchmark calculations for conformational energies. researchgate.net |
| Molecular Dynamics (MD) Simulations | Classical | Dynamic behavior, conformational transitions, and free energy landscapes. nih.gov |
By applying these computational and theoretical approaches, researchers can gain a deeper understanding of the properties of this compound and its derivatives, facilitating their use in the design and synthesis of novel peptides and bioconjugates with tailored properties.
Emerging Research Avenues and Future Perspectives for Boc D Ala Osu
Innovations in Peptide Ligation and Assembly Techniques
Modern peptide and protein synthesis often requires the assembly of large, complex molecules that are beyond the practical limits of stepwise solid-phase synthesis. luxembourg-bio.com This has led to the development of sophisticated ligation and assembly techniques, where smaller, purified peptide fragments are joined together. Boc-D-Ala-OSu can play a role in the preparation of these fragments.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a cornerstone of SPPS and is particularly advantageous for the synthesis of peptide segments destined for ligation. beilstein-journals.org this compound is a standard building block in this methodology, used to introduce D-alanine residues into the peptide backbone. The resulting peptide fragments, after cleavage from the solid support, can be utilized in ligation reactions. One of the most powerful ligation methods is Native Chemical Ligation (NCL), which involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site. researchgate.net While this compound is not directly involved in the ligation step itself, it is integral to the synthesis of the peptide fragments that are the reactants in this process.
Recent advancements in ligation chemistry aim to expand the scope of NCL to include other amino acids at the ligation junction and to develop new chemoselective reactions for joining peptide fragments. In these emerging strategies, the precise sequence and stereochemistry of the peptide fragments are critical. The use of D-amino acids, such as that provided by this compound, can introduce specific conformational constraints or metabolic stability to the final ligated product.
Below is a table illustrating the comparative efficiency of incorporating D-alanine into a peptide fragment using different activated esters in a model SPPS protocol.
| Activated Ester of Boc-D-Ala | Coupling Time (min) | Coupling Efficiency (%) | Purity of Crude Peptide Fragment (%) |
| OSu (N-hydroxysuccinimide) | 60 | 99.2 | 95.1 |
| OPfp (Pentafluorophenyl) | 45 | 99.5 | 96.3 |
| ODhbt (3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl) | 30 | 99.8 | 97.5 |
This table represents illustrative data based on typical outcomes in solid-phase peptide synthesis and is not derived from a single specific research paper.
Exploration of Novel Bioconjugation Chemistries
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate with combined properties. This compound can be a useful tool in bioconjugation strategies that require the introduction of a D-alanine residue as a spacer or as a recognition element. More commonly, the reactive nature of the OSu ester is exploited for conjugation to primary amines on biomolecules.
While this compound itself is not a direct participant in many novel bioconjugation reactions like click chemistry, it serves as a precursor to introduce a handle for such reactions. For example, a peptide or other molecule can be synthesized with a terminal D-alanine introduced via this compound. After the synthesis is complete, the Boc group is removed, revealing a primary amine. This amine can then be further modified with a molecule that contains a bioorthogonal functional group, such as an azide (B81097) or an alkyne, enabling subsequent conjugation via click chemistry.
The stability of the D-alanine residue to proteolysis makes it an attractive component in bioconjugates intended for in vivo applications. The following table provides a conceptual overview of how a D-alanine-containing peptide could be functionalized for bioconjugation.
| Peptide Sequence | Functionalization Strategy | Bioorthogonal Group | Target Biomolecule | Potential Application |
| Ac-Lys-D-Ala -Gly-Gly-NH2 | Amine-reactive labeling of Lys side chain | Azide | Alkyne-modified protein | In vivo imaging |
| Biotin-Ser-Gly-D-Ala -Leu-NH2 | N-terminal biotinylation | Biotin | Streptavidin | Immunoassay development |
| Cys-Gly-Gly-D-Ala -Val-NH2 | Thiol-maleimide coupling at Cys side chain | Maleimide | Thiol-containing surface | Biosensor fabrication |
This table is a conceptual representation of bioconjugation strategies and does not reflect data from a specific experimental study.
Expansion into Materials Science and Nanotechnology Applications
The functionalization of surfaces at the nanoscale is a rapidly growing area of research with applications in diagnostics, drug delivery, and biomaterials. This compound can be used to modify surfaces that have been pre-functionalized with primary amines. The OSu ester reacts readily with these amines to form a stable amide bond, thereby tethering the Boc-D-alanine moiety to the surface. nih.gov
This surface modification can serve several purposes. The D-alanine can act as a spacer, moving a tethered biomolecule away from the surface to improve its accessibility. The chirality of the D-amino acid can influence the interactions of the surface with biological systems. Furthermore, after deprotection of the Boc group, the newly exposed amine of the D-alanine can be used for further functionalization.
For example, polymeric nanoparticles are being extensively investigated as drug delivery vehicles. nih.gov Their surfaces can be modified to improve biocompatibility and to add targeting ligands. A strategy could involve the reaction of amine-functionalized nanoparticles with this compound, followed by deprotection and coupling of a targeting peptide to the newly introduced D-alanine. The inclusion of D-alanine can enhance the stability of the linker in the biological environment.
The table below illustrates the effect of surface functionalization on the properties of a hypothetical polymeric nanoparticle system.
| Nanoparticle Surface | Zeta Potential (mV) | In Vitro Stability (in 50% serum, 24h) | Cell Viability (% of control) |
| Unmodified | -25.3 | Aggregation observed | 98.2 |
| Amine-functionalized | +15.8 | Stable | 85.1 |
| Boc-D-Ala-functionalized | +5.2 | Stable | 95.7 |
| Peptide-conjugated (via D-Ala) | +2.1 | Stable | 94.5 |
This data is illustrative and intended to represent typical trends in nanoparticle surface modification.
Integration into Automated Synthesis Platforms for High-Throughput Research
The demand for synthetic peptides in drug discovery and basic research has driven the development of automated peptide synthesizers. nih.govamericanpeptidesociety.org These instruments perform the repetitive steps of solid-phase peptide synthesis with high precision and throughput. This compound, as a pre-activated amino acid derivative, is well-suited for use in such automated platforms, particularly those that utilize Boc chemistry. researchgate.net
Automated synthesizers can be used to create large libraries of peptides for high-throughput screening (HTS). nih.gov In a typical HTS campaign, thousands to millions of compounds are tested for a specific biological activity. By using automated synthesis, libraries of peptides can be generated where specific positions in the peptide sequence are systematically varied. The inclusion of D-amino acids, facilitated by reagents like this compound, can increase the diversity of these libraries and lead to the discovery of peptides with enhanced stability and novel biological activities.
The table below outlines a hypothetical high-throughput screening of a peptide library containing D-alanine at a specific position, synthesized using an automated platform.
| Peptide Sequence (X = variable L-amino acid) | Target Binding Affinity (Kd, nM) | Proteolytic Stability (t1/2 in plasma, h) |
| Ac-Gly-X-D-Ala -Leu-Arg-NH2 (X=Phe) | 150 | 12 |
| Ac-Gly-X-D-Ala -Leu-Arg-NH2 (X=Trp) | 85 | 14 |
| Ac-Gly-X-D-Ala -Leu-Arg-NH2 (X=Tyr) | 210 | 11 |
| Ac-Gly-X-D-Ala -Leu-Arg-NH2 (X=Val) | 500 | 15 |
This table presents hypothetical data from a high-throughput screening campaign.
Q & A
Q. What is the role of Boc-D-Ala-OSu in peptide synthesis, and how is it methodologically applied?
this compound is a reagent used to introduce the D-alanine residue into peptides via its tert-butoxycarbonyl (Boc) protecting group and N-hydroxysuccinimide (OSu) ester activation. The Boc group shields the amino group during synthesis, while the OSu ester facilitates coupling with free amines under mild conditions (e.g., in dichloromethane or DMF with a base like DIEA). Methodologically, it is typically reacted with amino-terminal peptides in a 1.2–1.5 molar ratio to ensure complete acylation, followed by Boc deprotection using trifluoroacetic acid (TFA) .
Q. What characterization methods are essential for verifying this compound incorporation in synthetic peptides?
Key techniques include:
- NMR spectroscopy to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl) and the D-alanine stereochemistry.
- HPLC with UV/Vis or mass spectrometry (MS) detection to assess coupling efficiency and purity (>95% purity is standard for publication-ready compounds).
- Circular dichroism (CD) or X-ray crystallography for advanced conformational analysis of D-amino acid-containing peptides .
Q. How should this compound be stored to maintain reactivity, and what are common handling protocols?
Store the compound at –20°C in anhydrous conditions (e.g., sealed with desiccant) to prevent hydrolysis of the OSu ester. Prior to use, equilibrate to room temperature in a dry nitrogen/argon atmosphere. Avoid aqueous solvents unless coupling is immediate. Degradation can be monitored via TLC (Rf shift in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Variables to test include:
- Solvent polarity : Low-polarity solvents (e.g., THF) may reduce steric hindrance.
- Temperature : Elevated temperatures (30–40°C) can improve kinetics but risk racemization.
- Additives : Catalytic amounts of HOBt or HOAt may enhance activation.
Example experimental design:
| Solvent | Temp (°C) | Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | 25 | 1.2 | 78 | 92 |
| THF | 40 | 1.5 | 85 | 95 |
| DMF | 25 | 2.0 | 65 | 88 |
Post-reaction analysis should include MS/MS to confirm sequence integrity .
Q. What analytical strategies resolve contradictions in this compound stability data under varying pH conditions?
Conflicting stability reports may arise from:
- Hydrolysis kinetics : Use HPLC to quantify residual this compound at pH 4–9 over 24 hours.
- Degradation byproducts : Identify via LC-MS (e.g., succinimide or Boc-D-alanine).
- Buffer composition : Phosphate vs. Tris buffers can alter hydrolysis rates.
A systematic review framework (e.g., COSMOS-E) ensures rigorous comparison of variables across studies .
Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) workflows while minimizing racemization?
Key considerations:
Q. What methodologies validate the purity of this compound in multi-step syntheses, and how are discrepancies addressed?
Combine orthogonal methods:
- TLC for rapid screening (Rf = 0.5 in 1:1 EtOAc/hexane).
- HPLC-MS for quantification of impurities (e.g., residual D-alanine).
- Elemental analysis to verify C, H, N composition (±0.4% tolerance).
Discrepancies between methods require recalibration of standards or replication under controlled conditions (e.g., humidity <10%) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess this compound’s compatibility with non-standard amino acids (e.g., β-amino acids)?
- Pilot studies : Test coupling efficiency with β-alanine derivatives using the same molar ratios.
- Control experiments : Compare reaction rates with L/D-alanine to isolate steric/electronic effects.
- Computational modeling : Use DFT calculations to predict activation barriers for non-standard residues .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound-mediated peptide conjugation?
Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to determine EC50 values. For meta-analysis of published data, use random-effects models to account for variability in reaction conditions .
Cross-Disciplinary Applications
Q. How can this compound be applied in bioconjugation for drug delivery systems, and what validation steps are critical?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
